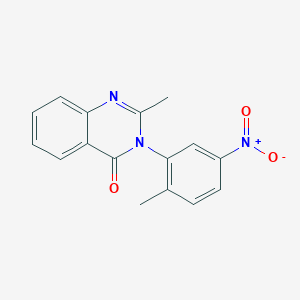
2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The specific structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-amino-5-nitrobenzophenone with acetic anhydride under reflux conditions to form the quinazolinone core . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of quinazolinone derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: Formation of 2-Methyl-3-(2-methyl-5-aminophenyl)quinazolin-4-one.
Substitution: Formation of halogenated or nitrated derivatives of the parent compound.
Applications De Recherche Scientifique
2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the quinazolinone core can inhibit specific enzymes involved in cell proliferation and survival pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(2-methoxy-4-nitrophenyl)quinazolin-4-one
- 2-Methyl-3-(4-nitrophenyl)quinazolin-4-one
- 2-Methyl-3-(2-chloro-5-nitrophenyl)quinazolin-4-one
Uniqueness
2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methyl and nitro groups on the phenyl ring enhances its potential as a pharmacologically active compound .
Propriétés
Numéro CAS |
2004-83-3 |
|---|---|
Formule moléculaire |
C16H13N3O3 |
Poids moléculaire |
295.29g/mol |
Nom IUPAC |
2-methyl-3-(2-methyl-5-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O3/c1-10-7-8-12(19(21)22)9-15(10)18-11(2)17-14-6-4-3-5-13(14)16(18)20/h3-9H,1-2H3 |
Clé InChI |
XKXFIYIVDZLVSG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=CC=CC=C3C2=O)C |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine](/img/structure/B352816.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]butylmethylamine](/img/structure/B352818.png)
![3-({5-[(2-Amino-2-oxoethyl)(3-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B352850.png)
![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B352851.png)
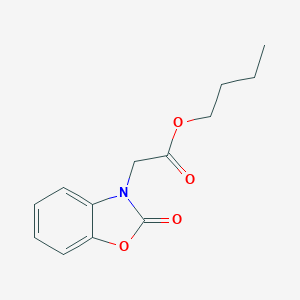
![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)
![4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine](/img/structure/B352872.png)
![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)
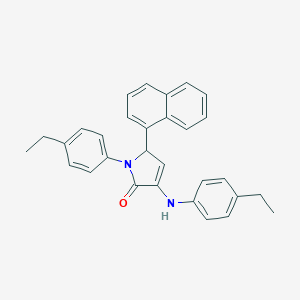
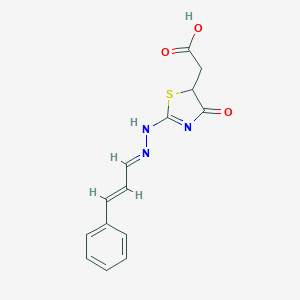
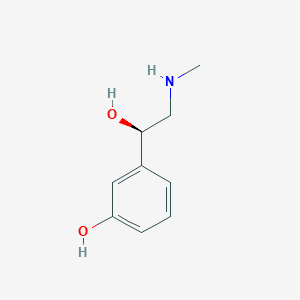
![N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B352889.png)

